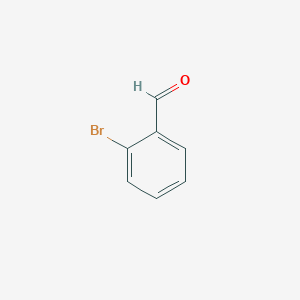

2-Bromobenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60390. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOPHXWIAZIXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064430 | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; mp = 18-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6630-33-7 | |

| Record name | 2-Bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK6FJ5FU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldehyde, an organobromine compound, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions, while the bromo-substituent is amenable to various cross-coupling reactions, making it a versatile building block for complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the quality control of resulting products. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols and logical workflows.

Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its storage, handling, and use in various experimental setups.

General Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid; may appear as a white solid at or below room temperature.[1] |

| Molecular Formula | C₇H₅BrO[1][2][3][4][5] |

| Molecular Weight | 185.02 g/mol [1][2][3][4][5] |

| CAS Number | 6630-33-7[1][2][3][4][5] |

Thermal and Optical Properties

| Property | Value |

| Melting Point | 16-19 °C[2] |

| Boiling Point | 230 °C[2] |

| Density | 1.585 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.595[2] |

| Flash Point | 95 °C (203 °F) |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Alcohol | Soluble |

| Benzene | Soluble |

| Chloroform | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for the verification of a compound's identity and purity. The following are standard methodologies for measuring the key physical constants of this compound.

Melting Point Determination

The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes, thermometer.

-

Procedure:

-

Ensure the this compound sample is crystalline. If it is in its liquid form, it may need to be cooled to induce crystallization.

-

Introduce a small amount of the crystalline sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A narrow melting range (0.5-2 °C) is indicative of a pure compound.

-

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

-

Density Determination

The density of a liquid is its mass per unit volume.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer.

-

Determine the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and determine its mass. Use this to calibrate the exact volume of the pycnometer at a specific temperature.

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound and measure its mass.

-

The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

-

Solubility Determination

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 0.5 mL).

-

Agitate the mixture vigorously for a set period.

-

Observe if the solid or liquid solute has completely dissolved.

-

If it dissolves, the substance is soluble. If not, it is insoluble or sparingly soluble. The terms "soluble" and "insoluble" are relative and can be further quantified if necessary.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Typical Solvent: CDCl₃

-

¹H NMR Spectral Data and Assignments:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.34 | s | 1H | Aldehydic proton (-CHO)[2] |

| ~7.89 | dd | 1H | Aromatic proton |

| ~7.63 | m | 1H | Aromatic proton |

| ~7.43 | m | 2H | Aromatic protons |

Note: The exact chemical shifts and coupling constants of the aromatic protons can be complex due to the ortho-substitution pattern and may require more advanced NMR techniques for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Typical Sampling Method: Neat (liquid film) or ATR.

-

IR Spectral Data and Assignments:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3070 | Aromatic C-H | Stretch |

| ~2860, ~2770 | Aldehyde C-H | Stretch (Fermi resonance doublet) |

| ~1705 | C=O (Aromatic Aldehyde) | Stretch |

| ~1590, ~1560, ~1460 | Aromatic C=C | Stretch |

| Below 800 | C-Br | Stretch |

Note: The C=O stretching frequency is slightly lowered due to conjugation with the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization Method: Electron Ionization (EI)

-

Key Fragmentation Peaks (m/z):

-

184/186: Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

183/185: Loss of a hydrogen radical ([M-H]⁺).

-

155/157: Loss of a formyl radical ([M-CHO]⁺).

-

105: Loss of a bromine radical, forming the benzoyl cation ([C₇H₅O]⁺).

-

77: Loss of carbon monoxide from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).

-

Visualized Workflows and Pathways

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of this compound.

Representative Reaction Pathway: Quinazoline Synthesis

This compound is a key precursor in the synthesis of quinazolines, a class of heterocyclic compounds with significant pharmacological activities. A common synthetic route involves the condensation with an amidine followed by an intramolecular cyclization.

References

Solubility of 2-Bromobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromobenzaldehyde, a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for optimizing reaction conditions, designing purification protocols, and developing formulation strategies.

While extensive searches of scientific literature and chemical databases have been conducted, specific quantitative solubility data (i.e., mole fraction or g/100g of solvent at various temperatures) for this compound appears to be limited in publicly available resources. However, a consistent qualitative understanding has been established. This guide summarizes this information and provides a robust experimental framework for determining quantitative solubility.

Logical Framework for Solubility Determination

The process of experimentally determining and understanding the solubility of a compound like this compound follows a structured workflow. This involves careful preparation, equilibration, analysis, and data interpretation to ensure accurate and reproducible results.

Caption: A generalized workflow for the experimental determination of solubility.

Qualitative and Predicted Solubility Profile

Based on available chemical data sheets and qualitative reports, this compound (C₇H₅BrO) is a relatively polar molecule due to the presence of the aldehyde group, but also possesses significant nonpolar character from the brominated benzene (B151609) ring. This dual nature dictates its solubility. It is generally described as soluble in most common organic solvents and insoluble in water.[1][2][3]

The table below summarizes the qualitative solubility.

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |

| Polar Protic | Alcohols (Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the aldehyde oxygen.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate (B1210297) | Soluble | Dipole-dipole interactions are favorable. Solubility in ethyl acetate and chloroform (B151607) is noted as "slight".[4][5] |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking and van der Waals interactions between the aromatic rings are favorable.[4][5] |

| Halogenated | Chloroform | Slightly Soluble | Favorable dipole-dipole interactions.[5] |

| Nonpolar (Aqueous) | Water | Insoluble | The large, hydrophobic bromophenyl group dominates, preventing dissolution in water.[1][2][3][4][5] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal saturation shake-flask method is the gold standard and is recommended.[4] The following is a detailed methodology adapted for a compound like this compound.

2.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (PTFE, 0.45 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

2.2. Procedure

-

Preparation of Saturated Solutions: For each solvent, add an excess amount of solid this compound to a series of sealed vials containing a known mass of the solvent. The presence of undissolved solid at equilibrium is crucial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a 0.45 µm PTFE syringe filter into a pre-weighed vial to remove any microscopic solid particles.

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

The final weight of the vial will yield the mass of the dissolved this compound.

-

-

Quantification (Instrumental Method - e.g., HPLC):

-

Dilute the filtered saturated solution with a known volume of the mobile phase.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound against a calibration curve.

-

-

Data Calculation:

-

Calculate the solubility in terms of mole fraction (x), where m₁ and M₁ are the mass and molar mass of the solute (this compound), and m₂ and M₂ are the mass and molar mass of the solvent. x = (m₁/ M₁) / [(m₁/ M₁) + (m₂/ M₂)]

-

2.3. Data Validation

-

Repeat the experiment at multiple temperatures (e.g., in 5 K increments from 283.15 K to 313.15 K) to understand the thermodynamic properties of the dissolution process.

-

Perform at least three replicate measurements at each temperature to ensure reproducibility.

Factors Influencing Solubility

The solubility of a solute in a solvent is not an intrinsic property but a function of the system. It is governed by the intermolecular forces between the solute and solvent molecules, as well as by external conditions such as temperature and pressure. The principle of "like dissolves like" provides a fundamental, though simplified, prediction.

Caption: Key intermolecular and system factors governing solubility.

References

Synthesis of 2-Bromobenzaldehyde from 2-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-bromobenzaldehyde from 2-bromotoluene (B146081). This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes visualizations of the reaction pathways to assist researchers in the efficient and safe synthesis of this compound.

Executive Summary

The conversion of 2-bromotoluene to this compound is most reliably achieved through a two-step synthetic sequence:

-

Side-Chain Bromination: Free-radical bromination of the methyl group of 2-bromotoluene to yield 2-bromobenzyl bromide.

-

Hydrolysis: Conversion of the resulting 2-bromobenzyl bromide into this compound.

Direct oxidation of 2-bromotoluene to the aldehyde is a possible alternative, though it often suffers from lower selectivity and the formation of the corresponding carboxylic acid as a byproduct. This guide will focus on the more established and controllable two-step approach, providing detailed methodologies for each step.

Comparative Data of Synthetic Methods

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from 2-bromotoluene.

Table 1: Side-Chain Bromination of 2-Bromotoluene

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time | Temperature | Yield of 2-Bromobenzyl bromide |

| Free-Radical Bromination | Elemental Bromine | UV Light (500W lamp) | Carbon Tetrachloride | 0.5 - 2 hours | Reflux | ~80% |

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Varies | Reflux | Typically high |

Table 2: Hydrolysis of 2-Bromobenzyl Bromide to this compound

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield of this compound |

| Sommelet Reaction | Hexamethylenetetramine (HMTA), water | Aqueous | Varies | Reflux | Moderate to Good |

| Kornblum Oxidation | Dimethyl sulfoxide (B87167) (DMSO), base (e.g., NaHCO₃) | DMSO | Varies | ~150°C | Moderate to Good |

| Direct Hydrolysis | Water, Calcium Carbonate | Aqueous | ~15 hours | Reflux | 60-69% (for p-isomer) |

Experimental Protocols

Method 1: Two-Step Synthesis via Side-Chain Bromination and Hydrolysis

This is the most widely applicable and reliable method for the preparation of this compound from 2-bromotoluene.

Step 1: Synthesis of 2-Bromobenzyl bromide via Free-Radical Bromination

This procedure is adapted from established methods for benzylic bromination.[1]

Materials:

-

2-Bromotoluene

-

Elemental Bromine (dried over concentrated sulfuric acid)

-

Carbon Tetrachloride (CCl₄), dry

-

Ice-water

-

Aqueous sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

500-watt photolamp

-

Magnetic stirrer and heat source

-

Gas trap for HBr

Procedure:

-

In a two-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.

-

Heat the solution to reflux.

-

Irradiate the flask with a 500-watt photolamp.

-

From the dropping funnel, add 0.205 moles of elemental bromine dropwise. The rate of addition should be controlled such that the color of the bromine dissipates, and the solution dripping from the condenser remains nearly colorless. This indicates the consumption of bromine in the reaction. The addition typically takes between 30 minutes and 2 hours.

-

The evolved hydrogen bromide (HBr) gas should be directed to a gas trap.

-

After the addition is complete, stop the irradiation and allow the reaction mixture to cool to room temperature.

-

Wash the cooled solution rapidly with ice-water, followed by a wash with ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

The crude 2-bromobenzyl bromide can be purified by vacuum distillation (b.p. 130°C/12mm) to yield approximately 80% of the product.

Step 2a: Hydrolysis of 2-Bromobenzyl bromide via the Sommelet Reaction

The Sommelet reaction provides a method to convert benzyl (B1604629) halides to aldehydes using hexamethylenetetramine (HMTA).[2]

Materials:

-

2-Bromobenzyl bromide

-

Hexamethylenetetramine (HMTA)

-

Water or aqueous ethanol

-

Hydrochloric acid (for workup)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Dissolve 2-bromobenzyl bromide in a suitable solvent such as aqueous ethanol.

-

Add an equimolar amount of hexamethylenetetramine (HMTA).

-

Heat the mixture to reflux. The reaction progress should be monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is typically acidified with hydrochloric acid and heated to hydrolyze the intermediate Schiff base salt.

-

The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent.

-

Purification can be achieved by distillation or chromatography.

Step 2b: Hydrolysis of 2-Bromobenzyl bromide via the Kornblum Oxidation

The Kornblum oxidation is another effective method for converting alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[3][4]

Materials:

-

2-Bromobenzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

A weak base, such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and heat source

Procedure:

-

Dissolve 2-bromobenzyl bromide in dimethyl sulfoxide (DMSO).

-

Add a weak base, such as sodium bicarbonate or triethylamine.

-

Heat the reaction mixture. The temperature is typically around 150°C, but should be optimized for the specific substrate.

-

The reaction involves the formation of an alkoxysulfonium salt intermediate, which then undergoes elimination in the presence of the base to form the aldehyde.

-

After the reaction is complete, the mixture is cooled and the product is isolated. This typically involves dilution with water and extraction with an organic solvent.

-

The crude this compound can be purified by distillation or chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Overall synthetic workflow from 2-bromotoluene to this compound.

Signaling Pathway for the Two-Step Synthesis

Caption: Reaction mechanism overview for the two-step synthesis.

References

laboratory scale synthesis of 2-Bromobenzaldehyde

An In-depth Technical Guide to the Laboratory Scale Synthesis of 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the presence of two key functional groups: an aldehyde, which is susceptible to a variety of nucleophilic additions and condensation reactions, and an aryl bromide, which can participate in numerous cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed overview of two common and effective methods for the laboratory-scale synthesis of this compound: the direct oxidation of 2-bromotoluene (B146081) and the Sommelet reaction of 2-bromobenzyl bromide. This document outlines the experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways and workflows.

Method 1: Oxidation of 2-Bromotoluene

The direct oxidation of the methyl group of 2-bromotoluene to an aldehyde offers a straightforward approach to this compound. While strong oxidizing agents like potassium permanganate (B83412) tend to oxidize the methyl group fully to a carboxylic acid, milder and more selective oxidizing agents can be employed to stop the oxidation at the aldehyde stage.[1][2] This method is advantageous due to the commercial availability of 2-bromotoluene.

Experimental Protocol

This protocol is adapted from procedures for the selective oxidation of substituted toluenes.[1]

Materials and Reagents:

-

2-Bromotoluene

-

Dioxane or Acetonitrile (solvent)

-

Sodium bicarbonate (for work-up)

-

Magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel (for chromatography)

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotoluene (1 equivalent) in dioxane or acetonitrile.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Method 2: Sommelet Reaction of 2-Bromobenzyl Bromide

The Sommelet reaction is a classic method for converting benzylic halides into the corresponding aldehydes using hexamethylenetetramine (hexamine).[3][4][5] This two-step, one-pot reaction involves the formation of a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to the aldehyde.[6] The reaction is particularly useful for preparing aromatic aldehydes and generally avoids over-oxidation to the carboxylic acid.[3]

Experimental Protocol

This protocol is based on established procedures for the Sommelet reaction.[6]

Materials and Reagents:

-

2-Bromobenzyl bromide

-

Hexamethylenetetramine (Hexamine)

-

Chloroform (B151607) or Ethanol (B145695) (solvent for salt formation)

-

50% Acetic Acid (for hydrolysis)

-

Sodium Carbonate (for neutralization)

-

Diethyl Ether (for extraction)

-

Sodium Sulfate (for drying)

Procedure:

-

Formation of the Hexaminium Salt: Dissolve 2-bromobenzyl bromide (1 equivalent) in chloroform or ethanol in a round-bottom flask. Add hexamethylenetetramine (1.1 to 1.5 equivalents) and stir the mixture at room temperature or with gentle heating until the quaternary ammonium salt precipitates.

-

Filter the salt and wash it with a small amount of cold solvent.

-

Hydrolysis: Add the hexaminium salt to a 50% aqueous acetic acid solution.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the careful addition of a saturated sodium carbonate solution.

-

Extract the product with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.[7]

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods described.

| Parameter | Method 1: Oxidation of 2-Bromotoluene | Method 2: Sommelet Reaction of 2-Bromobenzyl Bromide |

| Starting Material | 2-Bromotoluene | 2-Bromobenzyl Bromide |

| Key Reagents | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Hexamethylenetetramine (Hexamine), Acetic Acid |

| Reaction Conditions | Reflux in Dioxane or Acetonitrile | Salt formation at room temp. or gentle heat; Hydrolysis at reflux |

| Typical Yield | Moderate to Good | 50-80%[3] |

| Purification Method | Column Chromatography | Distillation or Column Chromatography[7] |

| Key Byproducts | 2,3-Dichloro-5,6-dicyano-1,4-hydroquinone | Methylamine, Ammonia, Formaldehyde |

Mandatory Visualization

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromobenzaldehyde

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromobenzaldehyde. The content is tailored for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and structural assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a downfield singlet for the aldehydic proton and a complex splitting pattern for the aromatic protons due to their distinct chemical environments.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CHO | 10.34 | Singlet | - |

| H-6 | 7.89 | Doublet of doublets | J = 7.7, 1.3 |

| H-3 | 7.63 | Doublet of doublets | J = 7.6, 1.8 |

| H-4 | 7.43 | Triplet of doublets | J = 7.6, 1.8 |

| H-5 | 7.43 | Triplet of doublets | J = 7.7, 1.3 |

Note: Data is referenced from spectra in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The carbonyl carbon of the aldehyde is significantly deshielded and appears at a high chemical shift.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 191.5 |

| C-2 (C-Br) | 136.0 |

| C-6 | 134.1 |

| C-4 | 133.8 |

| C-1 | 130.0 |

| C-5 | 128.0 |

| C-3 | 127.8 |

Note: Data is referenced from spectra in CDCl₃.[3][4]

Structural Assignment of NMR Signals

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding ¹H and ¹³C NMR chemical shifts.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]

-

Data Acquisition :

-

Pulse Program : A standard single-pulse experiment is generally sufficient.[5]

-

Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.[7]

-

Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between pulses.[5][8]

-

Spectral Width : Set the spectral width to cover the expected range of proton signals, typically from -2 to 12 ppm for organic molecules.[5]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.[9]

-

Protocol for Quantitative ¹³C NMR Spectroscopy

Acquiring a quantitative ¹³C NMR spectrum requires specific parameters to ensure that the signal intensity is directly proportional to the number of carbon nuclei.

-

Sample Preparation : A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[10]

-

Instrumentation : A high-field NMR spectrometer with a broadband probe is necessary.

-

Data Acquisition :

-

Pulse Sequence : Use an inverse-gated decoupling pulse sequence. This involves applying broadband proton decoupling only during the acquisition of the FID, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to non-quantitative signal enhancement.[11][12]

-

Flip Angle : A 90° pulse is used to maximize the signal for each scan.[11]

-

Relaxation Delay (d1) : This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ relaxation time of any carbon in the molecule) is required to ensure complete relaxation of all carbon nuclei before the next pulse.[8] This can significantly increase the experiment time.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is typically needed due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.[7]

-

-

Data Processing :

-

Perform a Fourier transform on the summed FIDs.

-

Phase the resulting spectrum.

-

Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

The resulting spectrum can be integrated to provide quantitative information about the relative number of each type of carbon atom.

-

References

- 1. This compound(6630-33-7) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(6630-33-7) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uwyo.edu [uwyo.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. benchchem.com [benchchem.com]

- 12. sc.edu [sc.edu]

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromobenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromobenzaldehyde. The interpretation of its spectral features is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical development. This document details the characteristic vibrational frequencies, presents a standardized experimental protocol for spectrum acquisition, and illustrates the logical workflow for spectral interpretation.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter. When a molecule, such as this compound, is exposed to IR radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate through stretching or bending motions. Each functional group (e.g., C=O, C-H, C-Br) has a characteristic absorption frequency range. An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," allowing for the identification of the functional groups present.[1] The spectrum is typically divided into the diagnostic region (>1500 cm⁻¹) where characteristic functional group peaks appear, and the fingerprint region (<1500 cm⁻¹) which contains a complex pattern of peaks unique to the molecule's overall structure.[2][3]

Analysis of the this compound IR Spectrum

The structure of this compound contains three key components that give rise to distinct and identifiable peaks in its IR spectrum: an aldehyde group, an ortho-substituted aromatic ring, and a carbon-bromine bond.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the region of 1710-1685 cm⁻¹ . In aromatic aldehydes like this compound, the carbonyl group is in conjugation with the benzene (B151609) ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[4]

-

Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. It manifests as a pair of weak to medium intensity peaks, often referred to as a "Fermi doublet," in the region of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ . The appearance of these two bands results from a Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. The peak around 2720 cm⁻¹ is particularly characteristic and helps distinguish aldehydes from other carbonyl-containing compounds.

-

Aromatic C-H Stretching: Weak to medium, sharp absorption bands appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The presence of peaks in this region is a clear indicator of hydrogens attached to sp²-hybridized carbon atoms of an aromatic ring or alkene.[2]

-

Aromatic C=C In-Ring Stretching: The vibrations of the carbon-carbon bonds within the benzene ring produce a series of medium to strong, sharp peaks in the 1600-1450 cm⁻¹ region. Commonly, two distinct bands are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong absorption bands in the fingerprint region, typically between 900-675 cm⁻¹ , arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring like that in this compound, a strong band is expected in the 770-735 cm⁻¹ range.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong intensity band in the lower frequency fingerprint region, typically below 800 cm⁻¹ .

Data Presentation: Summary of IR Absorption Data

The expected quantitative data for the IR spectrum of this compound is summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2880 - 2800 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak |

| 2780 - 2700 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak |

| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1600 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| < 800 | C-Br Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common and highly effective method for obtaining the IR spectrum of liquid or solid samples with minimal preparation.[5][6]

Objective: To acquire a high-quality infrared spectrum of this compound over the standard mid-IR range (4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal).

-

This compound sample (Note: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood).[7][8][9]

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Move the pressure clamp of the ATR accessory out of the way.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum.[10]

-

-

Sample Application:

-

Place a small drop of liquid this compound (or a few milligrams of the solid form, as its melting point is 16-19 °C) directly onto the center of the ATR crystal.[11][12]

-

If the sample is solid, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added and averaged by the instrument's software.[13]

-

The software will automatically ratio the sample scan against the previously collected background scan to generate the final IR spectrum in either transmittance or absorbance units.

-

-

Data Processing:

-

If necessary, perform a baseline correction and/or an ATR correction using the spectrometer's software. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample residue from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.

Caption: Logical workflow for the interpretation of the this compound IR spectrum.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. This compound 98 6630-33-7 [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromobenzaldehyde (C₇H₅BrO), a crucial intermediate in organic synthesis. This document details the principles of its fragmentation under electron ionization, offers standardized experimental protocols, and presents quantitative data to aid in the structural elucidation and quality control of this compound.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When analyzing this compound, electron ionization (EI) is a commonly employed method.[1] This high-energy ionization technique results in the formation of a molecular ion and a series of characteristic fragment ions that provide a structural fingerprint of the molecule.[1]

The presence of a bromine atom is a key feature in the mass spectrum of this compound, leading to a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.[2] This is due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅BrO[3][4] |

| Molecular Weight | 185.018 g/mol [3][4] |

| CAS Number | 6630-33-7[3][4][5] |

| Appearance | Colorless to pale yellow liquid[6] |

Electron Ionization Fragmentation Pathway

Under electron ionization, this compound undergoes a series of fragmentation events. The initial step is the removal of an electron to form the molecular ion radical ([M]⁺•). Due to the presence of bromine, this molecular ion appears as a doublet of peaks of almost equal intensity at m/z 184 and 186, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

The primary fragmentation pathways include:

-

Loss of a Hydrogen Radical (-•H): The molecular ion can lose a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) at m/z 183 and 185.

-

Loss of Carbon Monoxide (-CO): The acylium ion can subsequently lose a molecule of carbon monoxide to yield the bromophenyl cation at m/z 155 and 157.

-

Loss of the Bromo Radical (-•Br): A significant fragmentation pathway involves the cleavage of the carbon-bromine bond, resulting in the formation of the benzoyl cation at m/z 105.

-

Formation of the Phenyl Cation: The benzoyl cation can further lose carbon monoxide to produce the phenyl cation at m/z 77.

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Quantitative Mass Spectrometry Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is crucial for the unambiguous identification of the compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 186 | [C₇H₅⁸¹BrO]⁺• (Molecular Ion, M+2) | ~98 |

| 184 | [C₇H₅⁷⁹BrO]⁺• (Molecular Ion, M⁺) | 100 |

| 183 | [C₇H₄⁷⁹BrO]⁺ | ~55 |

| 157 | [C₆H₄⁸¹Br]⁺ | ~98 |

| 155 | [C₆H₄⁷⁹Br]⁺ | ~98 |

| 105 | [C₇H₅O]⁺ | ~30 |

| 77 | [C₆H₅]⁺ | ~45 |

Data adapted from NIST Mass Spectrometry Data Center and interpreted based on fragmentation principles.[5]

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is provided below. This protocol can be adapted for other systems.[7]

A. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Vortex the solution to ensure it is fully dissolved.

-

If necessary, filter the solution to remove any particulate matter.

B. Instrumentation and Conditions

-

Mass Spectrometer: A quadrupole or magnetic sector mass spectrometer equipped with an electron ionization source.

-

Inlet System: Gas chromatograph (GC) or a direct insertion probe.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 250.

C. Data Analysis

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum of the identified peak.

-

Analyze the fragmentation pattern and compare it with reference spectra from databases such as the NIST/EPA/NIH Mass Spectral Library.[5]

The following diagram outlines the general experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides a reliable and reproducible method for its identification and structural confirmation. The characteristic isotopic pattern of the bromine atom and the predictable fragmentation pathways offer a high degree of confidence in the analytical results. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, quality control, and drug development.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. benchchem.com [benchchem.com]

- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 5. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 6. This compound | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Electrophilicity of the Aromatic Ring in 2-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzaldehyde is a pivotal intermediate in organic synthesis, utilized in the construction of a wide array of pharmaceutical and fine chemical targets. The reactivity of its aromatic core is dictated by the complex interplay between the bromo and formyl substituents. This technical guide provides an in-depth analysis of the electrophilicity of the this compound aromatic ring, integrating quantitative data, computational insights, and detailed experimental frameworks to offer a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction: Electronic Landscape of this compound

The susceptibility of an aromatic ring to attack by an electrophile is fundamentally governed by its electron density. In this compound, the benzene (B151609) ring is substituted with two electron-withdrawing groups (EWGs): a bromine atom and a formyl (aldehyde) group. Their combined influence significantly reduces the nucleophilicity of the ring compared to benzene, thereby deactivating it towards electrophilic aromatic substitution (EAS).

-

Formyl Group (-CHO): This is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) due to the electronegativity of the oxygen atom, and a strong negative resonance (mesomeric) effect (-M). The -M effect delocalizes pi-electrons from the ring onto the carbonyl oxygen, creating significant positive charge at the ortho and para positions. Consequently, the formyl group is a meta-director.

-

Bromo Group (-Br): Halogens present a unique case. The bromine atom is highly electronegative, exerting a deactivating -I effect. However, it also possesses lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). While the inductive effect outweighs the resonance effect, making the ring less reactive overall, the resonance donation enriches the electron density specifically at the ortho and para positions, making bromine an ortho, para-director.

This juxtaposition of a meta-director and an ortho, para-director on the same aromatic ring creates a complex regiochemical challenge in synthesis, which this guide will dissect.

Quantitative Analysis of Ring Electrophilicity

The electronic impact of substituents can be quantified using both empirical parameters and computational methods.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a framework for quantifying the influence of meta and para substituents on reaction rates.[1][2] The substituent constant, σ, is a measure of the electronic effect of a particular substituent. Positive σ values indicate an electron-withdrawing character, which deactivates the ring towards electrophilic attack. While the standard Hammett equation does not apply to ortho positions due to steric interference, the σ values for meta and para positions are highly informative.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -Br | meta | +0.39 | Electron-withdrawing |

| para | +0.23 | Electron-withdrawing | |

| -CHO | meta | +0.35 | Electron-withdrawing |

| para | +0.42 | Electron-withdrawing | |

| -COCH₃ * | meta | +0.37 | Electron-withdrawing |

| para | +0.50 | Electron-withdrawing |

Note: The acetyl group (-COCH₃) is often used as a proxy for the formyl group (-CHO) in Hammett tables. Data sourced from established literature.[3]

The consistently positive σ values for both bromo and carbonyl-containing groups confirm their deactivating nature. The larger value for the para-formyl group compared to the para-bromo group indicates the formyl group is a more powerful deactivator.

Computational Chemistry Insights

Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of molecules.[4] By calculating properties like the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) charges, researchers can visualize and quantify the electron distribution on the aromatic ring of this compound.

-

Molecular Electrostatic Potential (MEP): An MEP map would reveal regions of high positive potential (electron deficiency), shown in blue/green, across the aromatic ring, particularly at the positions ortho and para to the aldehyde group. The most electron-rich (least positive) sites would likely be meta to the aldehyde.

-

NBO Analysis: Calculation of NBO charges on the carbon atoms of the ring would quantitatively confirm the electron withdrawal. Carbons C3, C5, and C6 would carry a less positive (or more negative) charge compared to C4.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is an indicator of the nucleophilicity of a molecule. For this compound, the HOMO energy would be significantly lower than that of benzene, consistent with its deactivation towards electrophiles.[5][6]

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The severe deactivation of the ring by two EWGs means that EAS reactions on this compound require harsh conditions (e.g., strong acids, high temperatures).[7][8][9] The regioselectivity is determined by the competing directing effects of the substituents.

-

-CHO group (at C1): Strongly directs incoming electrophiles to the meta positions (C3 and C5).

-

-Br group (at C2): Weakly directs incoming electrophiles to the ortho (C3) and para (C6) positions.

Analysis of Potential Substitution Sites:

-

C3: This position is meta to the -CHO group and ortho to the -Br group. Both groups allow for substitution here, but it is sterically hindered by two adjacent substituents.

-

C4: This position is para to the -CHO group, which is strongly disfavored.

-

C5: This position is meta to the -CHO group (favored) and meta to the -Br group (neutral). This is a likely site for substitution.

-

C6: This position is ortho to the -CHO group (disfavored) but para to the -Br group (favored).

Predicted Outcome: The powerful meta-directing effect of the formyl group is expected to be the dominant influence. Therefore, substitution is most likely to occur at the C5 position , which is meta to the aldehyde and least sterically hindered. Some substitution at the C3 position may occur, but likely as a minor product due to steric hindrance. Studies on the nitration of benzaldehyde (B42025) confirm that the meta-product is major, but a significant ortho-product can also form, suggesting the outcome is sensitive to reaction conditions.[10][11]

Experimental Protocols

Due to the deactivated nature of the substrate, protocols for electrophilic aromatic substitution must be robust. Below are representative methodologies for nitration and a computational experiment.

Protocol: Nitration of this compound

This protocol is adapted from standard procedures for the nitration of deactivated benzaldehydes.[7][10] Safety Note: This reaction is highly exothermic and uses corrosive, strong acids. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

Reagents & Equipment:

-

This compound

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

Procedure:

-

Preparation of Nitrating Mixture: In the three-necked flask, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

-

While stirring vigorously, slowly add fuming nitric acid via the dropping funnel. The temperature must be strictly maintained below 10 °C throughout the addition.

-

Nitration: Once the nitrating mixture is prepared and cooled, add this compound (1.0 eq.) dropwise over an extended period (e.g., 1-2 hours). Ensure the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate of the crude product should form.

-

Work-up: Isolate the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to separate the isomers. The major product is expected to be 2-Bromo-5-nitrobenzaldehyde.

Protocol: Computational Analysis using DFT

This protocol outlines the steps for a theoretical analysis using computational chemistry software (e.g., Gaussian, ORCA).

Software & Methods:

-

Molecular modeling software (e.g., GaussView, Avogadro)

-

Computational chemistry package (e.g., Gaussian, ORCA)

-

DFT Functional: B3LYP

-

Basis Set: 6-311++G(d,p) or similar Pople-style basis set

Procedure:

-

Structure Building: Construct the 3D structure of this compound in the modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule using the selected DFT functional and basis set.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Analysis:

-

Visualize the HOMO and LUMO orbitals and record their energies.

-

Generate an MEP surface to identify electrophilic and nucleophilic sites.

-

Perform an NBO analysis to obtain the partial atomic charges on each atom of the aromatic ring.

-

The calculated data can be used to rationalize the molecule's reactivity and predict the most likely sites for electrophilic attack, corroborating the qualitative analysis.[4][12]

-

Conclusion

The electrophilicity of the aromatic ring in this compound is significantly attenuated due to the combined electron-withdrawing effects of the ortho-bromo and formyl substituents. This deactivation necessitates forcing conditions for electrophilic aromatic substitution reactions. The regiochemical outcome is a nuanced competition between the powerful meta-directing formyl group and the weaker ortho, para-directing bromo group, with substitution at the C5 position being the most probable result. A thorough understanding of these electronic principles, supported by quantitative Hammett data and computational modeling, is essential for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and development.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Hammett substituent constants [stenutz.eu]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchwithrutgers.com [researchwithrutgers.com]

Stability and Storage of 2-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobenzaldehyde (CAS No. 6630-33-7). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, general knowledge of aromatic aldehyde chemistry, and data on structurally related compounds to provide a thorough understanding of its stability profile.

Core Stability Profile

This compound is a reactive aromatic aldehyde susceptible to degradation under common laboratory and storage conditions. Its stability is primarily influenced by exposure to air, light, and moisture. The principal degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-bromobenzoic acid.

Key Stability Concerns:

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid in the presence of air (oxygen). This process can be accelerated by light and the presence of certain metal ions.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, particularly UV radiation, which can catalyze oxidation and other degradation reactions.

-

Moisture Sensitivity: While not highly water-soluble, prolonged contact with moisture can facilitate hydration of the aldehyde group and may promote certain degradation pathways.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These will rapidly convert the aldehyde to a carboxylic acid.

-

Strong Bases: Can catalyze aldol (B89426) condensation or other reactions.

-

Strong Reducing Agents: Will reduce the aldehyde to an alcohol.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | To slow down the rate of potential degradation reactions, particularly oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with oxygen and prevent oxidation. |

| Container | Tightly sealed, opaque container (e.g., amber glass bottle) | To prevent exposure to air and light. |

| Environment | Dry, well-ventilated area | To avoid moisture ingress and ensure a safe storage environment. |

Potential Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the aldehyde to a carboxylic acid. This is a common reaction for most aldehydes.

Caption: Oxidation of this compound to 2-bromobenzoic acid.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting stability studies on this compound. These protocols are based on established practices for the stability testing of chemical substances.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions over a defined period.

Methodology:

-

Sample Preparation:

-

Procure at least three different batches of this compound.

-

For each batch, dispense aliquots into individual, inert, opaque containers (e.g., amber glass vials with PTFE-lined caps).

-

Purge the headspace of each container with an inert gas (e.g., argon or nitrogen) before sealing.

-

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C (refrigerated).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.

-

-

Testing Schedule:

-

Initial (Time 0): Test all batches for initial purity and physical appearance.

-

Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 1, 3, and 6 months.

-

-

Analytical Method:

-

Use a stability-indicating HPLC-UV method (see Protocol 4.2) to determine the purity of this compound and to detect and quantify any degradation products.

-

Monitor physical appearance (color, clarity) at each time point.

-

Caption: General workflow for a stability study of this compound.

Stability-Indicating HPLC-UV Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products, primarily 2-bromobenzoic acid.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: Start with a suitable gradient (e.g., 70% A, 30% B) and ramp up the organic phase concentration to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Study (for method validation):

-

Acid Hydrolysis: Reflux sample in 0.1 M HCl.

-

Base Hydrolysis: Reflux sample in 0.1 M NaOH.

-

Oxidative Degradation: Treat sample with 3% H₂O₂.

-

Thermal Degradation: Heat sample in a dry oven.

-

Photodegradation: Expose sample to UV light.

-

Analyze the stressed samples to ensure the method can separate the main peak from all degradation product peaks.

-

-

Validation Parameters:

-

Specificity (peak purity).

-

Linearity.

-

Accuracy.

-

Precision (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for degradation products.

-

Robustness.

-

Summary of Recommendations

While specific quantitative stability data for this compound is not widely published, a conservative approach to its storage and handling is warranted based on its chemical structure. To maintain its quality, it is imperative to store it under refrigerated conditions, protected from light, air, and moisture. For applications requiring high purity, it is recommended to use freshly opened containers or to re-analyze the material if it has been stored for an extended period. The implementation of a rigorous stability testing program, as outlined in this guide, is essential for users who need to establish a defined shelf-life for their specific applications.

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromobenzaldehyde (CAS No. 6630-33-7). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a melting point between 16-22°C.[1][2][3] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C7H5BrO | [4] |

| Molecular Weight | 185.02 g/mol | [1][5] |

| Melting Point | 16-22 °C (60.8-71.6 °F) | [1][2][3] |

| Boiling Point | 230 °C (446 °F) | [2][5] |

| Density | 1.585 g/mL at 25 °C | [2][3][5] |

| Solubility | Insoluble in water. Soluble in alcohol and benzene. | [2][5] |

| Flash Point | 203 °F (95 °C) | [5] |

| Sensitivity | Air, light, and moisture sensitive. | [4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[6] Understanding its specific hazards is the first step in safe handling.

| Hazard Classification | Category | Hazard Statement |